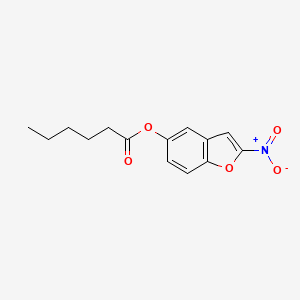![molecular formula C23H17NO3 B12911821 4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one CAS No. 88901-81-9](/img/structure/B12911821.png)
4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of furoacridinones, which are known for their diverse biological activities and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one typically involves multi-step organic reactions. One common method includes the photocycloaddition of 4-methoxy-6-methyl-2-pyrone with maleimide, which is induced by hydrogen bonding and charge transfer stacking in the solid state . This reaction is highly specific and yields the desired product with high stereocontrol.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and potential therapeutic effects.
Medicine: Its potential therapeutic properties are being explored for developing new drugs.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylfuro[2,3-b]quinoxaline: This compound shares a similar furoacridinone structure and exhibits comparable photophysical properties.
4-Methoxy-2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)phenol: Another structurally related compound with distinct photochromic and fluorescence properties.
Uniqueness
4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one is unique due to its specific structural arrangement, which imparts unique reactivity and biological activity
Propiedades
Número CAS |
88901-81-9 |
|---|---|
Fórmula molecular |
C23H17NO3 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
4-methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11-one |
InChI |
InChI=1S/C23H17NO3/c1-24-17-11-7-6-10-15(17)22(25)21-18(24)13-20(26-2)16-12-19(27-23(16)21)14-8-4-3-5-9-14/h3-13H,1-2H3 |
Clave InChI |
KAXLHMOYUQGMLF-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=O)C3=C4C(=C(C=C31)OC)C=C(O4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


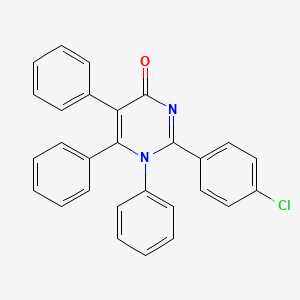
![2H-[1,2,3]Triazolo[4,5-b]pyrazine](/img/structure/B12911742.png)

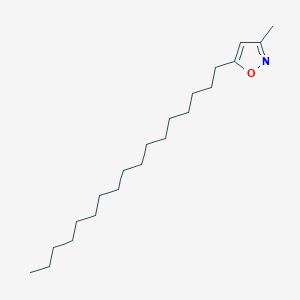
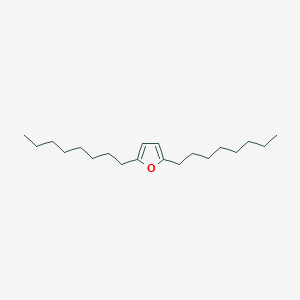


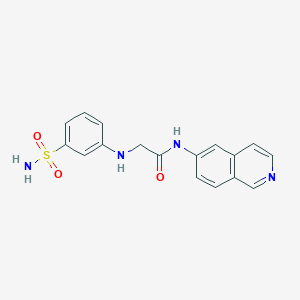

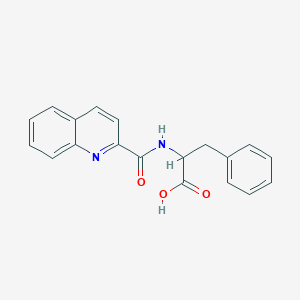
![1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-](/img/structure/B12911800.png)

![Furan, 2-[(methylsulfonyl)methyl]-5-nitro-](/img/structure/B12911810.png)
